molecular formula C7H4F2N2 B3219469 4,6-Difluoro-7-azaindole CAS No. 1190318-76-3

4,6-Difluoro-7-azaindole

Cat. No. B3219469
CAS RN: 1190318-76-3
M. Wt: 154.12 g/mol
InChI Key: LCEPIOOFFZSNRO-UHFFFAOYSA-N
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Description

4,6-Difluoro-7-azaindole is a chemical compound with the molecular formula C7H4F2N2 . It is a derivative of 7-azaindole, a class of compounds that have attracted considerable interest in the field of drug discovery due to their powerful medicinal properties .


Synthesis Analysis

The synthesis of 7-azaindole derivatives, including 4,6-Difluoro-7-azaindole, has been an active area of research. Advances in metal-catalyzed chemistry have supported the successful development of a number of novel and effective methods for functionalization of the 7-azaindole template . For instance, a novel one-pot method for selectively synthesizing 7-azaindoles has been developed, which involves reactions between readily available 2-fluoro-3-methylpyridine and arylaldehydes .

Mechanism of Action

While the mechanism of action for 4,6-Difluoro-7-azaindole specifically is not detailed in the retrieved papers, 7-azaindole derivatives have been found to have significant medicinal properties and are often used in the development of kinase inhibitors . They interact with a hinge region in ATP binding sites of kinases .

Safety and Hazards

While specific safety data for 4,6-Difluoro-7-azaindole is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The 7-azaindole building block, from which 4,6-Difluoro-7-azaindole is derived, continues to attract considerable interest in the field of drug discovery . The development of synthetic techniques for the functionalization of 7-azaindoles is an active area of research, and advances in this field could lead to the development of new therapeutic agents .

properties

IUPAC Name

4,6-difluoro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEPIOOFFZSNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101284789
Record name 4,6-Difluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1190318-76-3
Record name 4,6-Difluoro-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190318-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Difluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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